2-((4-fluorophenyl)thio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide
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Description
2-((4-fluorophenyl)thio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C15H15FN2OS2 and its molecular weight is 322.42. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are likely to be DNA gyrase B (GyrB) and Casein kinase 2 (CK2) and glycogen synthase kinase-3beta (GSK3β) . These enzymes play crucial roles in bacterial DNA replication and the phosphorylation of a tumor suppressor protein (PTEN), respectively .
Mode of Action
The compound interacts with its targets by inhibiting their activity. For instance, it acts as an inhibitor of bacterial DNA gyrase B (GyrB), preventing the supercoiling of DNA, which is a critical step in DNA replication . Similarly, it inhibits CK2 and GSK3β, preventing the phosphorylation and subsequent deactivation of PTEN .
Biochemical Pathways
The inhibition of GyrB affects the DNA replication pathway in bacteria, leading to the cessation of bacterial growth . On the other hand, the inhibition of CK2 and GSK3β prevents the deactivation of PTEN, affecting the PI3K/Akt signaling pathway, which plays a crucial role in cell survival and growth .
Result of Action
The inhibition of GyrB leads to the cessation of bacterial growth, making this compound potentially useful as an antibacterial agent . The inhibition of CK2 and GSK3β prevents the deactivation of PTEN, potentially halting uncontrolled cell growth and proliferation, suggesting potential applications in cancer treatment .
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2OS2/c16-10-5-7-11(8-6-10)20-9-14(19)18-15-17-12-3-1-2-4-13(12)21-15/h5-8H,1-4,9H2,(H,17,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHEXHMLAECLZKY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)NC(=O)CSC3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.